molecular formula C9H12N2O2S B1518014 1,2,3,4-Tetrahydroquinoline-5-sulfonamide CAS No. 1155515-51-7

1,2,3,4-Tetrahydroquinoline-5-sulfonamide

Cat. No.: B1518014
CAS No.: 1155515-51-7
M. Wt: 212.27 g/mol
InChI Key: PDSDUAPUHNEYGK-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroquinoline-5-sulfonamide (CAS 1155515-51-7) is a chemical compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol . It belongs to the class of tetrahydroquinoline derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . This sulfonamide-functionalized heterocyclic building block is a valuable reagent for researchers developing novel biologically active compounds. The tetrahydroquinoline core is associated with diverse biological activities, making this compound a key intermediate in drug discovery and development programs . Researchers can utilize this building block to explore structure-activity relationships (SAR) and create new molecular entities targeting various therapeutic areas. The compound should be stored according to supplier recommendations, typically in a dark place under an inert atmosphere at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,2,3,4-tetrahydroquinoline-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1,4-5,11H,2-3,6H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSDUAPUHNEYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2S(=O)(=O)N)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydroquinoline-5-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain sulfonamide-sensitive enzymes, which are crucial in metabolic pathways . The compound’s sulfonamide group allows it to form stable complexes with enzyme active sites, thereby modulating their function. Additionally, this compound can interact with proteins involved in signal transduction, affecting cellular communication processes .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis . By modulating these pathways, this compound can induce cell cycle arrest or promote programmed cell death in certain cancer cell lines . Furthermore, it affects cellular metabolism by inhibiting enzymes involved in key metabolic processes, leading to altered energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the transcriptional activity of target genes, thereby influencing cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use . Its degradation products can also have biological activity, which may complicate the interpretation of long-term studies .

Biological Activity

1,2,3,4-Tetrahydroquinoline-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, mechanisms of action, and structure-activity relationships (SAR).

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,3,4-tetrahydroquinoline exhibit potent anticancer effects against various cancer cell lines. For instance, a specific derivative (3c) showed remarkable activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and C-32 (melanoma) cell lines. The efficacy of this compound was comparable to established chemotherapeutics like cisplatin and doxorubicin .

The mechanism through which these compounds exert their anticancer effects involves several pathways:

  • Cell Cycle Regulation : Compound 3c increased the transcriptional activity of cell cycle regulators such as P53 and P21 while decreasing histone H3 expression, indicating a reduction in cell proliferation .
  • Apoptosis Induction : The compound altered the expression levels of BCL-2 and BAX genes, shifting the balance towards apoptosis by favoring BAX expression over BCL-2 .

Antibacterial Activity

1,2,3,4-Tetrahydroquinoline derivatives have also been reported to possess significant antibacterial properties. Notably, hybrid quinoline-sulfonamide complexes demonstrated strong inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating high potency .

Comparative Efficacy

The antibacterial activity of selected compounds is summarized in Table 1:

CompoundTarget BacteriaInhibition Zone (mm)MIC (mg/mL)
Hybrid QSC 4dStaphylococcus aureus2119.04 × 10^-5
Hybrid QSC 4dEscherichia coli19609 × 10^-5
Hybrid QSC 4dCandida albicans2519.04 × 10^-5

Structure-Activity Relationship (SAR)

The structural characteristics of tetrahydroquinoline derivatives significantly influence their biological activities. Key findings include:

  • Substituent Effects : The presence of an unsubstituted phenolic group at position 8 is critical for maintaining biological activity .
  • Lipophilicity : Compounds with higher lipophilicity exhibited better bioavailability and therapeutic efficacy in animal models for diseases like psoriasis .

Case Studies

Several case studies have highlighted the potential therapeutic applications of tetrahydroquinoline derivatives:

  • Psoriasis Treatment : A study involving a novel N-sulfonamide-tetrahydroquinoline derivative showed promising results in alleviating psoriasis symptoms in mouse models through intraperitoneal administration .
  • Autoimmune Diseases : Research indicated that certain tetrahydroquinoline derivatives could serve as effective treatments for Th17-mediated autoimmune diseases due to their ability to modulate immune responses .

Scientific Research Applications

Pharmaceutical Development

1,2,3,4-Tetrahydroquinoline-5-sulfonamide has emerged as a lead compound in the development of new anticancer and antibacterial agents . Its unique chemical structure contributes to its bioactivity, making it a candidate for further research and development. Studies have shown that derivatives of this compound exhibit significant activity against cancer cell lines such as human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) .

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Comparison to Standard
1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamideC-3250Comparable to Doxorubicin
1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamideMDA-MB-23175Comparable to Cisplatin
1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamideA54960Comparable to Oxacillin

Antimicrobial Properties

The compound also exhibits notable antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. The effectiveness of these compounds is often assessed through Minimum Inhibitory Concentration (MIC) tests .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Activity Level
1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamideMRSA32Moderate
1-Methyl-1,2,3,4-tetrahydroquinoline-5-sulfonamideE. faecalis64Moderate

Case Study: In Vitro Effects on Gene Expression

In studies examining the effects on gene expression in cancer cell lines:

  • The compound decreased expression levels of anti-apoptotic genes like BCL-2 while increasing pro-apoptotic genes such as BAX.
  • It also enhanced the transcriptional activity of tumor suppressor genes like TP53 and P21 .

Neurotherapeutic Potential

Recent research has explored the potential of tetrahydroquinoline derivatives as neuroprotective agents. Compounds designed from this scaffold have been studied for their ability to inhibit monoamine oxidases (MAOs) and cholinesterases (ChEs), which are crucial in neurodegenerative diseases such as Alzheimer's .

Table 3: Neurotherapeutic Activity of Tetrahydroquinoline Derivatives

CompoundTarget EnzymeIC50 (µM)
Compound A5MAO-A0.59
Compound A6MAO-B0.47
Compound A11BChE0.58

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinoline ring undergoes oxidation to yield quinoline derivatives. For example, under controlled oxidative conditions (e.g., using KMnO₄ or CrO₃), the saturated ring is dehydrogenated to form a fully aromatic quinoline-sulfonamide structure. This reaction is critical for modifying electronic properties and enhancing biological activity.

Key Reaction:
1 2 3 4 Tetrahydroquinoline 5 sulfonamideKMnO4H2SO4Quinoline 5 sulfonamide\text{1 2 3 4 Tetrahydroquinoline 5 sulfonamide}\xrightarrow[\text{KMnO}_4]{\text{H}_2\text{SO}_4}\text{Quinoline 5 sulfonamide}

Cyclization and Ring-Opening Reactions

Microwave-assisted cyclization using SiO₂/PPA catalysts facilitates intramolecular α-amidoalkylation, forming fused heterocyclic systems . Conversely, acid-catalyzed ring-opening reactions can generate linear sulfonamide intermediates.

Example Conditions:

Reaction TypeCatalystTemperatureYield (%)
CyclizationSiO₂/PPA70°C82
Acid hydrolysisH₂SO₄Reflux65–75

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH₂) group participates in:

  • Alkylation : Reacts with alkyl halides (e.g., propargyl bromide) to form N-alkylated derivatives .

  • Acylation : Acetyl chloride introduces acetyl groups at the sulfonamide nitrogen.

Electrophilic Substitution

The aromatic quinoline ring undergoes electrophilic substitution at positions 6 and 8. Nitration and halogenation reactions proceed under standard conditions .

Catalytic Modifications

Heteropolyacid catalysts (e.g., WD40) enable efficient N-sulfonylations and cyclizations. For instance, WD40 catalyzes the synthesis of N-(3,4-dichlorobenzylsulfonyl)-1,2,3,4-tetrahydroisoquinoline with 82% yield under microwave irradiation .

Biological Interactions

While not a chemical reaction per se, the sulfonamide moiety interacts with biological targets through hydrogen bonding (e.g., with MAO-A’s Tyr444 and Tyr69) . These interactions inform drug design but require structural optimization for specificity .

Comparative Reactivity

The table below contrasts reactions of 1,2,3,4-tetrahydroquinoline-5-sulfonamide with structurally similar compounds:

CompoundKey ReactionUnique Feature
1-Methyl-2-oxoindoline-5-sulfonyl chlorideFaster acylationIndoline core alters electronic density
1-Acetylindoline-5-sulfonyl chlorideResistance to oxidationAcetyl group stabilizes ring
8-Hydroxyquinoline-5-sulfonamideEnhanced antioxidant activityPhenolic -OH enables radical scavenging

Stability and Degradation

The compound is stable under ambient conditions but degrades in strong acids or bases via sulfonamide hydrolysis. Photodegradation studies indicate a half-life >48 hours under UV light .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Bioactivity

The biological activity of tetrahydroquinoline derivatives is highly dependent on substituent type, position, and additional functional groups. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents/Modifications Synthesis Method Biological Activity Reference
1,2,3,4-Tetrahydroquinoline-5-sulfonamide Sulfonamide at position 5 Imines-Diels-Alder with Schiff bases and BF₃ catalysis Antimicrobial (Agar diffusion assay)
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline Methyl (C2), hydroxy (C5) Not explicitly detailed Analgesic (1/8 potency of morphine)
5-Amino-2-methanesulfonyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid Methanesulfonyl (C2), amino (C5), carboxylic acid (C6) SN reaction with sulfonyl chlorides Anti-tumor (moderate activity in K-562 cell line)
N-Sulfonamide derivatives 1 and 2 (piperazine-coupled) Piperazine-ethanone at bromo-substituted position Buchwald-Hartwig coupling Under investigation (structural analogs target RORγt modulation)
Key Observations

Positional Effects: The sulfonamide group at position 5 in this compound enhances antimicrobial activity, whereas its absence or relocation (e.g., to position 2 in tetrahydroisoquinoline analogs) shifts activity toward antitumor effects . Piperazine-coupled derivatives (e.g., compounds 1 and 2 from ) demonstrate the impact of extended substituents on receptor targeting, though their exact biological roles require further study .

Functional Group Influence: Hydroxy and methyl groups (as in 2-methyl-5-hydroxy-THQ) significantly enhance analgesic activity, likely due to improved hydrogen bonding and lipophilicity . Methanesulfonyl and carboxylic acid groups in tetrahydroisoquinoline derivatives improve solubility and cellular uptake, correlating with moderate antitumor efficacy .

Synthesis Efficiency: Imines–Diels–Alder reactions yield bifunctional tetrahydroquinoline sulfonamides with higher complexity but require catalysts like BF₃ . SN reactions with sulfonyl chlorides offer modularity for library synthesis (e.g., 30-membered sulfonamide library) but with variable yields (41–72%) .

Preparation Methods

Reduction-Reductive Amination Sequence

  • Starting Materials : 2-nitroaryl ketones or aldehydes.
  • Catalyst : 5% Pd/C under hydrogen atmosphere.
  • Mechanism : Catalytic reduction of the nitro group to an amine, followed by intramolecular cyclization via reductive amination to form the tetrahydroquinoline ring.
  • Yields : Typically 93–98%.
  • Selectivity : High diastereoselectivity is observed, influenced by substituents such as esters that direct hydrogen addition stereochemistry.
  • Sulfonamide Incorporation : The amine intermediate can be reacted with sulfonyl chlorides to introduce the sulfonamide group at the 5-position post-cyclization or via sulfonylation of suitable precursors.

Reductive Cyclization with Michael Addition

  • Method : Iron powder reduction in acetic acid reduces nitro groups to anilines, which then undergo intramolecular Michael addition to form tetrahydroquinolines.
  • Yields : 86–98%.
  • Scope : The reaction tolerates various Michael acceptors and substituents.
  • Sulfonamide Functionalization : Post-cyclization sulfonylation or use of sulfonamide-containing Michael acceptors can facilitate 5-sulfonamide substitution.

S_NAr-Terminated Domino Reactions

  • Approach : Reductive amination followed by nucleophilic aromatic substitution on an activated aromatic ring bearing electron-withdrawing groups (e.g., nitro).
  • Conditions : Mild, often room temperature in DMF.
  • Yields : 58–98%.
  • Limitations : Requires electron-withdrawing groups ortho or para to the leaving group (fluorine) to facilitate S_NAr.
  • Sulfonamide Introduction : Sulfonamide groups can be introduced either before cyclization by using sulfonylated aromatic substrates or after ring closure by sulfonylation of the amine.

Comparative Data Table of Key Preparation Methods

Method Key Reagents/Catalysts Conditions Yield (%) Advantages Notes on Sulfonamide Introduction
Microwave-assisted synthesis PPA/SiO2 catalyst, microwave Microwave irradiation, reflux High Fast, green, catalyst recyclable Sulfonamide introduced via sulfonylation of amine
Reduction-Reductive Amination 5% Pd/C, H2 Hydrogenation, mild temp. 93–98 High diastereoselectivity, simple Sulfonamide introduced post-cyclization
Iron Powder Reduction-Michael Fe powder, AcOH Room temp. to reflux 86–98 High yield, broad substrate scope Sulfonamide via sulfonylated Michael acceptors
Domino S_NAr Sequence DMF, base Ambient temperature 58–98 One-pot, mild conditions Requires activated aromatic for S_NAr

Research Findings and Practical Considerations

  • The choice of catalyst and reaction conditions profoundly affects yield and stereoselectivity. For example, Pd/C favors cis or trans selectivity depending on substituents and pressure.
  • Microwave-assisted methods reduce reaction times and improve environmental profiles by minimizing solvent use and waste.
  • Domino reactions offer atom economy and operational simplicity by combining multiple steps into one-pot procedures.
  • Sulfonamide groups are typically introduced either by sulfonylation of amine intermediates or by using sulfonylated precursors, depending on the synthetic route.
  • Catalyst recyclability and mild reaction conditions are increasingly prioritized to align with green chemistry principles.

Q & A

Q. What are the standard synthetic routes for preparing 1,2,3,4-Tetrahydroquinoline-5-sulfonamide?

The compound is commonly synthesized via cyclization reactions or functionalization of preformed tetrahydroquinoline scaffolds. For example, bifunctional derivatives can be prepared by reacting tetrahydroquinoline intermediates with sulfonating agents (e.g., sulfonyl chlorides) under controlled pH and temperature . Green methods, such as using acidic ionic liquids (e.g., [NMPH]H₂PO₄), offer improved yields (up to 92%) and reduced toxicity compared to traditional Lewis acids . Microwave-assisted synthesis is another efficient route, reducing reaction times from hours to minutes while maintaining high purity (>95%) .

Q. How are structural and purity characteristics validated for this compound?

Characterization involves nuclear magnetic resonance (NMR) for confirming regiochemistry, high-resolution mass spectrometry (HRMS) for molecular weight verification, and infrared (IR) spectroscopy for functional group analysis. For stereochemical analysis, optical rotation ([α]D) and chiral chromatography are critical. Quantitative purity is assessed via HPLC, with typical thresholds ≥95% for research-grade material .

Q. What are the key physicochemical properties influencing experimental design?

Thermodynamic stability, solubility in polar solvents (e.g., DMSO, ethanol), and pKa (estimated ~9.5 for the sulfonamide group) dictate reaction conditions. The compound’s melting point (mp) and stability under oxidative or thermal stress (e.g., during catalysis) must be characterized to avoid degradation .

Q. What safety protocols are recommended for handling this compound?

Avoid skin/eye contact and inhalation; use PPE (gloves, goggles) in fume hoods. The compound is not classified as acutely toxic but may cause irritation. Dispose via approved chemical waste systems, and store in airtight containers away from light .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect bioactivity in sulfonamide-tetrahydroquinoline hybrids?

Substitutions at the 5-position (sulfonamide) and 6-/7-positions (e.g., ethyl, oxo groups) significantly alter receptor binding. For example, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide shows enhanced enzymatic inhibition due to steric and electronic effects from the ethyl-oxo moiety . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like carbonic anhydrase .

Q. What challenges exist in achieving stereoselective synthesis of bifunctional derivatives?

Competing reaction pathways often yield cis/trans isomer mixtures. For instance, Povarov reactions with Fe-based catalysts produce up to 40% undesired isomers. Strategies to improve selectivity include chiral catalysts (e.g., InCl₃) or asymmetric hydrogenation .

Q. How do catalytic systems influence the dehydrogenation of tetrahydroquinoline derivatives?

Fe-ISAS/CN catalysts achieve 100% conversion and selectivity in dehydrogenation to quinolones under mild conditions (80°C, 12 h). The catalyst’s recyclability (5 cycles with 82% retention) is attributed to atomic Fe dispersion on N-doped carbon . Contrastingly, H₃PO₄ catalysis requires higher temperatures (120°C) and yields isomer byproducts .

Q. What contradictions arise in evaluating the stability of sulfonamide-tetrahydroquinoline hybrids under hydroprocessing conditions?

During hydrodenitrogenation (HDN), the tetrahydroquinoline core undergoes partial saturation, competing with C–N bond cleavage. Catalytic pathways using NiMo/Al₂O₃ show 65% selectivity for ring saturation versus 35% for denitrogenation, impacting pharmaceutical intermediate purification .

Methodological Considerations

Q. How can researchers optimize green synthesis protocols for scalability?

Replace volatile solvents (e.g., DCM) with ionic liquids or water-ethanol mixtures. Recycle catalysts (e.g., [NMPH]H₂PO₄ reused 5× with <10% activity loss) and employ flow chemistry for continuous production .

Q. What analytical approaches resolve data contradictions in isomer ratios?

Dynamic HPLC coupled with circular dichroism (CD) distinguishes cis/trans isomers. For quantitative analysis, use ¹H-NMR integration of diagnostic peaks (e.g., 6.8–7.2 ppm aromatic protons) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.